Cas no 2120908-78-1 (Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester)

Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester structure
2120908-78-1 structure
商品名:Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester
CAS番号:2120908-78-1
MF:C14H19NO5
メガワット:281.304364442825
MDL:MFCD32196768
CID:5222789

Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester
    • MDL: MFCD32196768
    • インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(16)10(7-9)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18)
    • InChIKey: WHAXDYIVOLWPSV-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC(CNC(OC(C)(C)C)=O)=CC=C1O

Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB542908-250mg
Methyl 5-(((t-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate; .
2120908-78-1
250mg
€445.10 2025-02-15
1PlusChem
1P023OC3-250mg
METHYL 5-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)-2-HYDROXYBENZOATE
2120908-78-1 95%
250mg
$185.00 2023-12-19
abcr
AB542908-1 g
Methyl 5-(((t-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate; .
2120908-78-1
1g
€587.90 2023-04-14
abcr
AB542908-1g
Methyl 5-(((t-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate; .
2120908-78-1
1g
€1054.60 2025-02-15
Ambeed
A840626-1g
METHYL 5-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)-2-HYDROXYBENZOATE
2120908-78-1 95%
1g
$311.0 2024-08-03
1PlusChem
1P023OC3-1g
METHYL 5-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)-2-HYDROXYBENZOATE
2120908-78-1 95%
1g
$410.00 2023-12-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00925851-1g
METHYL 5-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)-2-HYDROXYBENZOATE
2120908-78-1 95%
1g
¥2135.0 2023-03-11
abcr
AB542908-250 mg
Methyl 5-(((t-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate; .
2120908-78-1
250MG
€267.00 2023-04-14

Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester 関連文献

Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl esterに関する追加情報

Benzoic Acid, 5-[[[(1,1-Dimethylethoxy)Carbonyl]Amino]Methyl]-2-Hydroxy-, Methyl Ester (CAS No. 2120908-78-1)

Benzoic acid derivatives have long been of interest in the fields of organic chemistry, pharmacology, and materials science due to their versatile structures and potential applications. Among these derivatives, the compound Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester (CAS No. 2120908-78-1) stands out as a unique molecule with promising properties. This compound has garnered attention in recent years due to its potential in drug delivery systems, bioactive materials, and as a precursor for advanced chemical synthesis.

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2 and a complex side chain at position 5. The side chain includes a methylene group (-CH₂-) attached to an N-substituted carbamate moiety. Specifically, the carbamate group is derived from (1,1-dimethylethoxy)carbonyl (Boc), which is a well-known protecting group in peptide synthesis. The presence of the methyl ester group further enhances the molecule's stability and solubility properties.

Recent studies have highlighted the importance of such benzoic acid derivatives in the development of bioactive materials. For instance, researchers have explored the use of this compound as a building block for creating stimuli-responsive polymers. These polymers can undergo controlled degradation under specific conditions, making them ideal for applications in drug delivery and tissue engineering. The Boc group's role in such systems is particularly significant due to its ability to modulate polymer degradation rates through controlled cleavage under physiological conditions.

In addition to its role in materials science, this compound has shown promise in pharmacological applications. Its structure suggests potential interactions with biological systems, particularly through its hydroxyl and amino groups. Recent computational studies have indicated that this molecule may exhibit moderate binding affinity to certain enzymes involved in inflammatory pathways. This property makes it a candidate for further exploration as a lead compound in anti-inflammatory drug discovery.

The synthesis of Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester involves a multi-step process that typically begins with the bromination of a suitable benzene derivative followed by nucleophilic substitution reactions to introduce the hydroxyl and amino groups. The final step involves esterification to introduce the methyl ester group. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

From a chemical standpoint, this compound exhibits interesting physical properties. Its melting point is relatively high due to the strong hydrogen bonding interactions between the hydroxyl and amino groups. The presence of the Boc group also contributes to its thermal stability, making it suitable for high-temperature applications such as polymerization reactions. Solubility studies have shown that this compound is moderately soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in water, which aligns with its hydrophobic nature.

Stability analysis has revealed that this compound is stable under neutral conditions but can undergo hydrolysis under acidic or basic conditions. The hydrolysis products include the corresponding carboxylic acid and urea derivatives, which are biocompatible and environmentally friendly. This property is advantageous for applications where controlled degradation is desired.

In terms of applications, Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester has been explored in several cutting-edge research areas:

  • Drug Delivery Systems: Its role as a precursor for bio-degradable polymers has been extensively studied. These polymers can encapsulate drugs and release them gradually over time, enhancing therapeutic efficacy.
  • Bioactive Materials: Researchers have investigated its use as a monomer for synthesizing stimuli-responsive hydrogels capable of responding to changes in pH or temperature.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, opening avenues for its use as an enzyme inhibitor.

The environmental impact of this compound has also been assessed in recent studies. Its biodegradation pathway involves enzymatic cleavage of the Boc group followed by microbial degradation of the resulting intermediates into harmless byproducts such as carbon dioxide and water. This makes it an eco-friendly choice for applications where environmental sustainability is a priority.

In conclusion, Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester (CAS No. 2120908-78-1) represents a versatile molecule with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from advanced materials science to pharmacological research. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:2120908-78-1)Benzoic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-hydroxy-, methyl ester
A1142598
清らかである:99%
はかる:1g
価格 ($):280.0